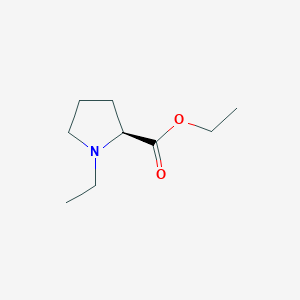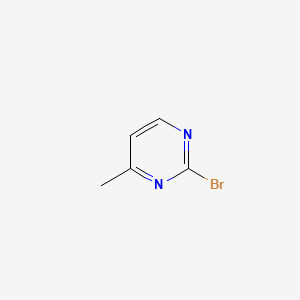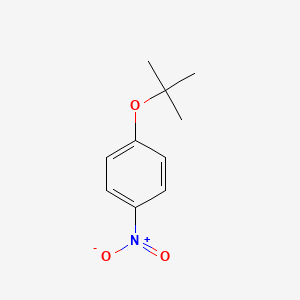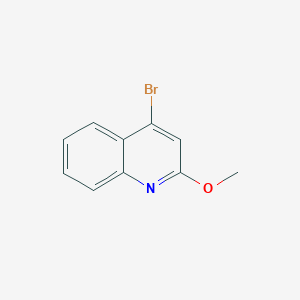
4-Bromo-2-methoxyquinoline
Overview
Description
4-Bromo-2-methoxyquinoline is a halogenated quinoline derivative that is of significant interest in the field of medicinal chemistry. It serves as a key building block in the synthesis of various biologically active compounds, including antibiotics and kinase inhibitors. The presence of bromine and methoxy groups on the quinoline scaffold imparts unique chemical properties that make it a valuable intermediate in drug discovery and development .
Synthesis Analysis
The synthesis of halogenated quinolines, such as 4-bromo-2-methoxyquinoline, typically involves multi-step synthetic routes starting from readily available precursors. A practical and scalable 4-step synthesis route has been reported for the synthesis of 4-bromo-3-fluoro-6-methoxyquinoline, which is closely related to 4-bromo-2-methoxyquinoline, with an overall yield of 81–85% . Another related compound, 6-bromo-4-iodoquinoline, was synthesized through a five-step process, including cyclization and substitution reactions, which could provide insights into similar synthetic strategies for 4-bromo-2-methoxyquinoline .
Molecular Structure Analysis
The molecular structure of halogenated quinolines is often confirmed using spectroscopic methods such as NMR, FTIR, and mass spectrometry. X-ray diffraction is used to determine the crystal structure, which can be further analyzed using density functional theory (DFT) to understand the conformational and electronic properties of the molecule. For instance, the crystal structure and DFT study of 3-benzyl-6-bromo-2-methoxyquinoline provided insights into the molecular conformation and electronic distribution, which are relevant for understanding the reactivity and interaction of 4-bromo-2-methoxyquinoline .
Chemical Reactions Analysis
4-Bromo-2-methoxyquinoline can undergo various chemical reactions due to the presence of reactive sites on the molecule. The bromine atom can participate in nucleophilic substitution reactions, which are essential for further functionalization of the quinoline core. The methoxy group can also influence the reactivity of the molecule, as seen in the synthesis of related compounds where methoxy substituents play a crucial role in the overall synthetic strategy .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-2-methoxyquinoline, such as solubility, melting point, and stability, are influenced by the presence of the bromine and methoxy groups. These properties are important for the handling and application of the compound in various chemical reactions. The molecular electrostatic potential and frontier molecular orbitals, investigated using DFT, provide valuable information on the reactivity and potential interaction sites of the molecule .
Scientific Research Applications
Regioselective Synthesis
Alkoxydehalogenation of Quinolines : Osborne and Miller (1993) demonstrated the regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines, which results in 2-alkoxy-4-halogenoquinolines. This method is crucial for the preparation of various halogenated quinolines, including 4-Bromo-2-methoxyquinoline (Osborne & Miller, 1993).
Bromination of Methoxyquinolines : YajimaToshikazu and MunakataKatsura (1977) synthesized 2- and 4-bromoquinolines from methoxyquinolines using a novel brominating reagent, PBr3-DMF. This method highlights the efficient preparation of bromoquinolines under mild conditions, essential for complex molecular synthesis (YajimaToshikazu & MunakataKatsura, 1977).
Synthesis of Antibiotics
- Halogenated Quinoline Building Blocks : Flagstad et al. (2014) provided a scalable method for synthesizing 4-bromo-3-fluoro-6-methoxyquinoline, a key component in antimicrobial drug discovery. The synthesized compound is a vital building block in antibiotic synthesis (Flagstad et al., 2014).
Drug Development
- Inhibitors of Steroid 5alpha Reductases : Baston, Palusczak, and Hartmann (2000) explored compounds derived from 6-bromo-2-methoxyquinoline as inhibitors of steroid 5alpha reductases. Their findings contribute to the development of drugs targeting hormonal pathways (Baston, Palusczak, & Hartmann, 2000).
Organic Synthesis
- Skraup-Type Synthesis : Lamberth et al. (2014) used 2,2,3-Tribromopropanal in the Skraup-type synthesis of 3-bromoquinolin-6-ols. This approach provides an effective method for producing various bromoquinolines, which are useful intermediates in organic synthesis (Lamberth et al., 2014).
Antimicrobial Evaluation
- Novel Heterocycles-Based Quinolone : Hamama et al. (2015) synthesized new heterocyclic compounds incorporating quinolone moieties, demonstrating potent antibacterial activity against various bacteria. This research contributes to the development of new antimicrobial agents (Hamama et al., 2015).
Safety and Hazards
The safety information for 4-Bromo-2-methoxyquinoline indicates that it may cause harm if swallowed, inhaled, or comes into contact with skin . It may cause respiratory irritation, skin burns, and eye damage . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .
Future Directions
Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, the future directions of 4-Bromo-2-methoxyquinoline could be in the development of new drugs and in the exploration of its potential applications in various fields .
properties
IUPAC Name |
4-bromo-2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEGXRWXGSSHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437232 | |
| Record name | 4-Bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxyquinoline | |
CAS RN |
146564-16-1 | |
| Record name | 4-Bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)
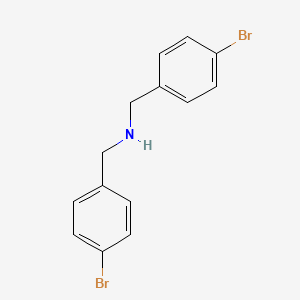

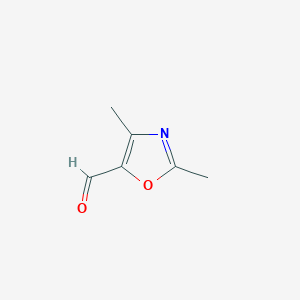


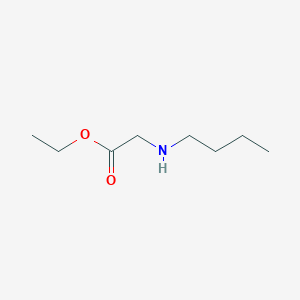

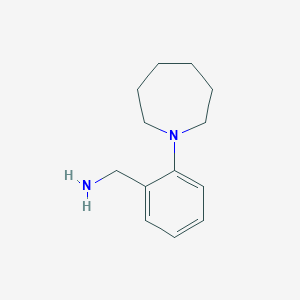
![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)
